8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine
Overview
Description
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a naphthyridine core.
Mechanism of Action
Target of Action
Naphthyridines, the core structure of this compound, have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Naphthyridines are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .
Biochemical Pathways
Naphthyridines, in general, can influence a wide range of biochemical pathways due to their diverse target interactions .
Result of Action
Naphthyridines have been reported to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine typically involves multi-step organic reactions. One common method involves the bromination and chlorination of a naphthyridine precursor, followed by methoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The process may include steps such as purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce diarylated naphthyridines, while oxidation reactions can yield naphthyridine oxides .
Scientific Research Applications
8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biological Studies: It is used in biological assays to study its effects on various cell lines and organisms, providing insights into its biological activity and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Bromo-4-chloro-7-methoxy-1,6-naphthyridine include other naphthyridine derivatives such as:
- 4-Chloro-8-bromo-1,6-naphthyridine
- 7-Methoxy-1,6-naphthyridine
- 8-Bromo-1,6-naphthyridine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
8-bromo-4-chloro-7-methoxy-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-9-7(10)8-5(4-13-9)6(11)2-3-12-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNOQVUIVQXJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CC(=C2C=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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